5-Methyl-2-(piperidin-4-yloxy)pyridine
Overview
Description
5-Methyl-2-(piperidin-4-yloxy)pyridine is a chemical compound with the CAS Number: 459819-29-5 . It has a molecular weight of 192.26 and its IUPAC name is 5-methyl-2-pyridinyl 4-piperidinyl ether . It is typically stored at 4°C and protected from light . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3 . This indicates that the compound has a molecular formula of C11H16N2O .Physical and Chemical Properties Analysis
This compound has a molecular weight of 192.26 . It is an oil at room temperature and is stored at 4°C, protected from light .Scientific Research Applications
Pharmaceutical Applications:
- Derivatives of 2-pyridinemethylamine, including compounds structurally related to 5-Methyl-2-(piperidin-4-yloxy)pyridine, have been identified as selective, potent, and orally active agonists at 5-HT1A receptors, exhibiting antidepressant potential (Vacher et al., 1999).
- Compounds with a structure involving piperidine rings demonstrated in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents (Kumar et al., 2008).
- Certain piperidine derivatives have been synthesized as potential Aurora kinase inhibitors, which might be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Corrosion Inhibition:
- Piperidine derivatives have been studied for their corrosion inhibition properties on iron, demonstrating their potential in reducing metal corrosion (Kaya et al., 2016).
Insecticide Development:
- Pyridine derivatives, including those with piperidine rings, have shown significant insecticidal activity against the cowpea aphid, offering a route to new insecticides (Bakhite et al., 2014).
Antimicrobial Agents:
- A series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine were evaluated for their antimicrobial activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Patel et al., 2012).
Organic Synthesis:
- The compound has been synthesized as a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, illustrating its importance in organic synthesis (Zhang et al., 2009).
Future Directions
Piperidine derivatives, such as 5-Methyl-2-(piperidin-4-yloxy)pyridine, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis process and exploring the pharmacological applications of these compounds .
Properties
IUPAC Name |
5-methyl-2-piperidin-4-yloxypyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJENRWCLFUGEIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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